![molecular formula C7H9FN2 B13099425 N-ethyl-3-fluoropyridin-2-amine](/img/structure/B13099425.png)
N-ethyl-3-fluoropyridin-2-amine
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Overview
Description
N-ethyl-3-fluoropyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activity and chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-fluoropyridin-2-amine typically involves nucleophilic substitution reactions. One common method is the reaction of N-ethyl-2,6-diamino-4-fluoropyridinium triflate with anhydrous ammonia gas in acetonitrile at 0°C, yielding the desired product in good yield . Another approach involves the use of fluorinating agents such as hydrofluoric acid or tetrabutylammonium fluoride to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions using fluorides of alkaline metals or hydrofluoric acid. These methods are optimized for high yield and purity, ensuring the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-fluoropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-3-fluoropyridin-2-one.
Reduction: Reduction reactions can convert the compound into this compound derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-ethyl-3-fluoropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique chemical properties.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-ethyl-3-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridin-3-amine
- 3-Amino-2-fluoropyridine
- N-ethyl-2,6-diamino-4-fluoropyridinium triflate
Uniqueness
N-ethyl-3-fluoropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the fluorine atom in the pyridine ring makes it a valuable compound for various applications, distinguishing it from other fluorinated pyridines .
Biological Activity
N-ethyl-3-fluoropyridin-2-amine is a fluorinated derivative of pyridine that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound is characterized by an ethyl group attached to the nitrogen atom and a fluorine atom at the third position of the pyridine ring, contributing to its unique chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C7H8FN2
- Molecular Weight : Approximately 138.15 g/mol
- Functional Groups : Amino group (-NH2), fluorine atom (F) which is an electron-withdrawing group.
The presence of the fluorine atom enhances the compound's reactivity and potential interactions with biological systems, making it a candidate for drug development and other applications in pharmaceutical research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The electron-withdrawing nature of the fluorine atom can influence the compound's reactivity and binding affinity to various biological targets, leading to modulation of enzymatic activities or receptor binding. This mechanism underlies its potential efficacy in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics. The compound's structure allows it to penetrate bacterial membranes effectively, enhancing its bioactivity.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Preliminary studies have demonstrated its ability to inhibit cancer cell proliferation in several types of cancer cell lines. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest, although further research is needed to elucidate these pathways fully.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity Study : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, demonstrating significant antibacterial properties compared to standard antibiotics.
- Anticancer Activity Evaluation : In a recent investigation, this compound was tested against human cancer cell lines (e.g., HeLa, MCF7). The compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating a promising potential for further development as an anticancer agent.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
---|---|---|
This compound | 8 - 32 | 15 (HeLa), 20 (MCF7) |
5-Bromo-N-Ethyl-3-fluoropyridin | 16 - 64 | 30 (HeLa), 25 (MCF7) |
N-Methylpyridinyl Derivative | 32 - 128 | 40 (HeLa), >50 (MCF7) |
This table illustrates that while this compound shows promising activity, modifications such as bromination can alter both antimicrobial and anticancer efficacy.
Properties
Molecular Formula |
C7H9FN2 |
---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
N-ethyl-3-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H9FN2/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10) |
InChI Key |
QODOIXVXZFBNMK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC=N1)F |
Origin of Product |
United States |
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